molecular formula C10H21NO B13950889 Acetamide, N,N-bis(1-methylpropyl)- CAS No. 57233-37-1

Acetamide, N,N-bis(1-methylpropyl)-

Cat. No.: B13950889
CAS No.: 57233-37-1
M. Wt: 171.28 g/mol
InChI Key: MCDKWCMKCJAFSZ-UHFFFAOYSA-N
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Description

Acetamide, N,N-bis(1-methylpropyl)- (IUPAC name: N,N-di-sec-butylacetamide) is a tertiary acetamide derivative characterized by two branched 1-methylpropyl (sec-butyl) groups attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol (inferred from structural analogs). This compound belongs to the class of alkyl-substituted acetamides, which are widely studied for their solvent properties, chemical stability, and applications in organic synthesis and industrial processes.

Properties

CAS No.

57233-37-1

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N,N-di(butan-2-yl)acetamide

InChI

InChI=1S/C10H21NO/c1-6-8(3)11(10(5)12)9(4)7-2/h8-9H,6-7H2,1-5H3

InChI Key

MCDKWCMKCJAFSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C

Origin of Product

United States

Preparation Methods

Direct Amidation Method

The classical approach involves reacting acetic acid or acetic acid derivatives (e.g., esters or acid chlorides) with 1-methylpropylamine under controlled conditions to form the N,N-bis(1-methylpropyl)acetamide. This method typically requires:

  • Excess amine to drive the reaction to completion
  • Elevated temperatures or catalysts to facilitate amidation
  • Removal of water or by-products to shift equilibrium

While direct amidation is straightforward, it may suffer from incomplete conversion and requires purification steps to remove unreacted amine and side products.

Reductive Amination and Leuckart Reaction

A more sophisticated method involves the Leuckart reaction, which is a reductive amination process converting ketones into N-methyl amine derivatives. According to recent research, ketones structurally related to 1-methylpropyl groups can be converted into the corresponding amines by treatment with formamide and formic acid at elevated temperatures (around 170 °C) for extended periods (up to 18 hours), or more efficiently using microwave-assisted heating for about 90 minutes. The resulting formamide intermediates are then reduced using lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) to yield the secondary amines required for subsequent acetamide synthesis.

This method is advantageous for producing pure amines that can then be acylated to form the target acetamide.

Bromoacetyl Bromide Route and Nucleophilic Substitution

Another approach involves the synthesis of α-bromoacetamide intermediates by reacting primary or secondary amines with bromoacetyl bromide in the presence of triethylamine in dry acetonitrile at room temperature. These intermediates then undergo nucleophilic substitution with nitrogen nucleophiles such as imidazole or other amines to form the desired acetamide derivatives. Use of bases like NaH in dry tetrahydrofuran (THF) improves yields and scalability for biological testing.

While this method is more commonly used for functionalized acetamide derivatives, it can be adapted for N,N-bis(1-methylpropyl)acetamide by selecting appropriate amines.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Direct Amidation Acetic acid or derivatives + 1-methylpropylamine Elevated temp, excess amine Simple, direct Equilibrium limitations, purification needed
Leuckart Reaction + Reduction Ketone + formamide + formic acid; LiAlH4 or DIBAL-H 170 °C, 18 h or microwave-assisted High purity amines, scalable Multi-step, requires strong reducing agents
Bromoacetyl Bromide + Nucleophilic Substitution Bromoacetyl bromide + amine + base Room temp, dry solvents (ACN, THF) Good yields, adaptable for derivatives Requires handling of reactive intermediates
Industrial Esterification + Amidation Carboxylic acid + alcohol + amine Acid catalysis, distillation, ion-exchange purification High purity, scalable Complex process, not specific to target compound

Research Notes and Analytical Findings

  • The Leuckart reaction's microwave-assisted variant significantly reduces reaction time from 18 hours to 90 minutes, improving efficiency without compromising yield.
  • Use of strong bases like NaH in nucleophilic substitution enhances deprotonation and reaction yields, critical for scale-up synthesis.
  • Industrial methods emphasize the removal of by-products such as methanol and excess amines via distillation and ion-exchange resins to achieve high purity, which may be applied to the preparation of N,N-bis(1-methylpropyl)acetamide analogs.
  • Spectroscopic data such as ^1H-NMR and mass spectrometry confirm the structure and purity of synthesized acetamide derivatives.

Chemical Reactions Analysis

Types of Reactions

N,N-Di-sec-butylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Di-sec-butylacetamide oxides, while reduction can produce sec-butylamine .

Mechanism of Action

The mechanism by which N,N-Di-sec-butylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a proton donor, influencing the activity of enzymes that catalyze amide reactions. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following table summarizes key structural, physical, and functional differences between N,N-bis(1-methylpropyl)acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications References
N,N-bis(1-methylpropyl)acetamide C₁₀H₂₁NO 171.28 (inferred) Branched alkyl (sec-butyl) Likely high boiling point, moderate polarity; potential use as a solvent or extractant
N,N-Diisopropylacetamide C₈H₁₇NO 143.23 Branched alkyl (isopropyl) Boiling point: ~194–195°C (3 Torr); vapor pressure data up to 496.14 K; solvent in organic reactions
N,N-Dimethylacetamide (DMAC) C₄H₉NO 87.12 Small alkyl (methyl) High polarity, boiling point: 165°C; OSHA-regulated toxicity (skin exposure risks)
N,N-Bis(2-ethylhexyl)acetamide C₁₈H₃₅NO 281.48 Long-chain branched alkyl Used in selective platinum(IV) extraction due to lipophilic nature
N,N-Bis(phenylmethyl)acetamide C₁₆H₁₇NO 239.31 Aromatic (benzyl) Higher melting point (128–129°C); applications in polymer chemistry

Key Observations:

Substituent Effects on Physical Properties: Branching and Chain Length: Longer/bulkier substituents (e.g., 2-ethylhexyl in ) increase molecular weight and hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar solvents. The sec-butyl groups in the target compound likely confer intermediate polarity compared to smaller (methyl) or larger (2-ethylhexyl) substituents. Boiling Points: N,N-Diisopropylacetamide (143.23 g/mol) has a lower boiling point (~194°C at 3 Torr) than the target compound (inferred higher due to larger molecular weight).

Chemical Reactivity and Applications :

  • Solvent Utility : Smaller alkyl-substituted acetamides (e.g., DMAC) are polar aprotic solvents, while bulkier analogs like N,N-bis(2-ethylhexyl)acetamide are specialized in metal extraction. The target compound’s sec-butyl groups may balance polarity and lipophilicity for niche solvent applications.
  • Synthetic Flexibility : Palladium-catalyzed coupling reactions () and silylation agents () highlight acetamides’ roles in organic synthesis, though the target compound’s specific reactivity remains unexplored in the evidence.

Toxicity and Safety: DMAC (N,N-dimethylacetamide) is regulated due to reproductive and hepatic toxicity, while larger alkyl analogs (e.g., diisopropyl or bis-2-ethylhexyl) may exhibit lower acute toxicity but require handling precautions. No direct toxicity data exist for the target compound.

Research Findings and Data Gaps

Extraction Efficiency :

  • N,N-Bis(2-ethylhexyl)acetamide demonstrated >90% efficiency in platinum(IV) recovery from hydrochloric acid media, attributed to its strong ligand properties and hydrophobic backbone. The target compound’s shorter sec-butyl chains might reduce extraction efficacy but improve biodegradability.

Spectroscopic Characterization :

  • IR spectra of analogous acetamides (e.g., N,N-diisopropylacetamide) show characteristic amide C=O stretches near 1650 cm⁻¹ and N-H bends absent in tertiary amides. Similar spectral features are expected for the target compound.

Thermodynamic Data :

  • Vapor pressure curves for N,N-diisopropylacetamide () reveal a logarithmic increase with temperature (e.g., 137.40 kPa at 480.60 K). The target compound’s higher molecular weight suggests lower volatility.

Biological Activity

Acetamide, N,N-bis(1-methylpropyl)-, also known as N,N-bis(1-methylpropyl)acetamide, is a compound with the chemical formula C10H21NOC_{10}H_{21}NO and CAS number 57233-37-1. This compound has garnered attention in various scientific fields due to its potential biological activities, including its interactions with specific enzymes and its role in medicinal chemistry.

Property Details
Molecular Formula C10H21NOC_{10}H_{21}NO
Molecular Weight 171.29 g/mol
IUPAC Name N,N-bis(1-methylpropyl)acetamide
CAS Number 57233-37-1

The biological activity of Acetamide, N,N-bis(1-methylpropyl)- is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, such as heme oxygenase-1 (HO-1). The inhibition of HO-1 has been associated with anticancer properties, as it plays a crucial role in cellular defense mechanisms and the regulation of oxidative stress.

Case Studies and Research Findings

  • Inhibition of Heme Oxygenase-1 (HO-1) :
    • A study identified several acetamide derivatives that exhibited significant inhibitory effects on HO-1. For instance, compound 7i showed an IC50 value of 0.9 μM, indicating strong potency against HO-1 and potential applications in cancer therapy .
  • Anticancer Activity :
    • Compounds structurally related to Acetamide, N,N-bis(1-methylpropyl)- have been tested for anticancer activity against various cancer cell lines, including prostate (DU145) and lung (A549) cancer cells. The results demonstrated that modifications to the acetamide structure could enhance biological activity and selectivity towards cancer cells .
  • Comparative Studies :
    • Comparative studies with other benzamide derivatives have shown that structural modifications can significantly influence biological activity. For example, the introduction of bulky substituents on the nitrogen atom can alter the binding affinity for target enzymes .

Toxicological Profile

Understanding the safety profile of Acetamide, N,N-bis(1-methylpropyl)- is essential for its potential therapeutic use. According to available data, this compound should be handled with care due to possible irritative effects on skin and eyes. Safety Data Sheets (SDS) provide guidelines on proper handling and exposure limits .

Summary of Biological Activities

The following table summarizes key biological activities associated with Acetamide, N,N-bis(1-methylpropyl)- and related compounds:

Activity Description Reference
HO-1 Inhibition Potent inhibitor with IC50 values < 1 μM
Anticancer Properties Effective against DU145 and A549 cell lines
Structural Modifications Impact Changes in substituents affect potency and selectivity

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